molecular formula C14H21Cl2N3 B13580682 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-aminedihydrochloride

2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-aminedihydrochloride

Cat. No.: B13580682
M. Wt: 302.2 g/mol
InChI Key: LXCHPBUVONGQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-aminedihydrochloride is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-aminedihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylmethylamine with o-phenylenediamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the benzodiazole ring. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-aminedihydrochloride has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine
  • 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-methanol
  • 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-carboxylic acid

Uniqueness

2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-aminedihydrochloride is unique due to its specific structural features, such as the presence of the cyclohexylmethyl group and the dihydrochloride salt form. These features can influence its solubility, stability, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H21Cl2N3

Molecular Weight

302.2 g/mol

IUPAC Name

2-(cyclohexylmethyl)-3H-benzimidazol-5-amine;dihydrochloride

InChI

InChI=1S/C14H19N3.2ClH/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10;;/h6-7,9-10H,1-5,8,15H2,(H,16,17);2*1H

InChI Key

LXCHPBUVONGQEJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=NC3=C(N2)C=C(C=C3)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.